N,1-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Description
This compound is an indazole derivative bearing a dimethylamine group at position 3 and a pinacol boronate ester at position 5. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science. The boronate group facilitates C–C bond formation under palladium catalysis, while the indazole core provides a rigid, nitrogen-rich scaffold for molecular recognition .
Properties
CAS No. |
1187968-55-3 |
|---|---|
Molecular Formula |
C15H22BN3O2 |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
N,1-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine |
InChI |
InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)10-7-8-11-12(9-10)19(6)18-13(11)17-5/h7-9H,1-6H3,(H,17,18) |
InChI Key |
ZKNCIXDDSKCZRL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N,1-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine generally involves:
- Construction of the indazole core with appropriate substitution.
- Introduction of the amino group at the 3-position.
- Installation of the boronate ester functionality at the 6-position.
- Methylation steps at the N-1 position and on the amine nitrogen.
This multi-step synthesis often employs palladium-catalyzed borylation reactions for the boronate ester installation and selective functional group transformations on the indazole scaffold.
Key Synthetic Steps and Conditions
Preparation of the Boronate Ester Substituent
The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, is typically introduced via palladium-catalyzed borylation of an aryl halide precursor. A representative procedure is:
After reaction completion, the mixture is filtered, solvents removed, and the product purified by flash chromatography to yield the boronate ester in approximately 81% yield.
Formation of the Indazole Core and Amino Substitution
The indazole core with amino substitution at the 3-position is commonly synthesized via:
- Cyclization of appropriate hydrazine derivatives with 1,3-diketones or related precursors.
- Diazotization and reduction steps to install the amino group.
- Use of hydrazine hydrate and substituted benzaldehydes or nitriles as starting materials.
For example, 1H-indazol-3-amine derivatives have been prepared by reaction of 2-phenoxy-6-fluorobenzonitrile with hydrazine hydrate, followed by reductive amination with aldehydes.
Methylation of Nitrogen Atoms
Methylation at the N-1 position and the amino group is typically achieved using alkylating agents such as iodoethane or methyl iodide in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF). For instance, 6-bromo-1-ethyl-7-methyl-indoline-2,3-dione was synthesized by alkylation with iodoethane and K2CO3 in DMF at 100 °C with an 88% yield.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Palladium-catalyzed borylation | Aryl bromide, bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2 | 100 °C, dioxane/DMF, overnight | ~81 | Installation of boronate ester |
| 2 | Indazole ring formation | Hydrazine hydrate, substituted benzaldehyde/nitrile | Variable, often reflux or heating | Variable | Formation of indazole core and 3-amino group |
| 3 | N-Methylation | Alkyl halide (e.g., iodoethane), K2CO3 | 100 °C, DMF | 70-90 | Methylation at N-1 and amine nitrogen |
Comprehensive Research Findings
Literature Evidence
- The palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron is a well-established method for introducing boronate ester groups, which are critical for further Suzuki coupling reactions.
- Indazole synthesis via hydrazine derivatives and 1,3-diketones or benzamide precursors is documented extensively, allowing for diverse substitution patterns including amino groups at the 3-position.
- Methylation strategies using alkyl halides under basic conditions are standard for N-alkylation on heterocycles such as indazoles.
Analytical Data and Purification
- Products are typically purified by flash chromatography on silica gel using gradients of ethyl acetate and hexanes.
- Characterization includes LC-MS with retention times and mass-to-charge ratios confirming molecular weights (e.g., LC-MS [M+H]+ at 226.3/228.3 for related intermediates).
- Reaction monitoring via LC-MS or TLC ensures completion before work-up.
Notes on Practical Considerations
- Reaction atmospheres are often inert (argon or nitrogen) to prevent catalyst deactivation.
- Solvent degassing improves palladium catalyst efficiency.
- Temperature control is critical, with many reactions performed at 80-100 °C.
- Quenching steps (e.g., with methanol or aqueous sodium bicarbonate) are used to safely terminate reactive intermediates.
- Drying agents such as MgSO4 or Na2SO4 are used to remove residual water before concentration.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The dioxaborolane group enables cross-coupling with aryl halides:
This reaction is critical for constructing biaryl systems, as seen in kinase inhibitor development .
Substitution Reactions
The indazole ring undergoes nucleophilic substitution at the 6-position due to the electron-withdrawing effect of the boronic ester:
\text{Indazole B O }_2+\text{Nucleophile}\xrightarrow{\text{Alkaline Conditions}}\text{Substituted Indazole}$$Examplesincludefluorinationorsulfonation,asreportedinanalogouscompounds[4][5].####[**2.3Oxidation/Reduction**](pplx://action/followup)Thecompoundexhibitsreactivityunderoxidative(e.g.,H₂O₂)orreductive(e.g.,LiAlH₄)conditions,alteringtheboronicesterandnitrogensubstituents[1][4].---###3.[**ReactionMechanisms**](pplx://action/followup)**[SuzukiCouplingMechanism](pplx://action/followup)**:1.OxidativeadditionofarylhalidetoPd(0).2.Transmetallationwithboronicester.3.Reductiveeliminationtoformbiarylbond[3][9].**[SubstitutionMechanism](pplx://action/followup)**:Nucleophilicattackatthe6-position,facilitatedbytheelectron-deficientindazolecore[2][5].---###4.[**ApplicationsinDrugDiscovery**](pplx://action/followup)Thecompoundservesasascaffoldinkinaseinhibitors(e.g.,IRE1α)andHIVcapsid-targetingagents:-**[KinaseInhibition](pplx://action/followup)**:Bindstoinactiveconformationsviahydrogenbondsandhydrophobicinteractions[7][10].-**[AntiviralAgents](pplx://action/followup)**:InteractswithHIVcapsidproteinsthroughsulfonamideandamidegroups[10][11].---###5.[**SafetyandHandling**](pplx://action/followup)-**[HazardCodes](pplx://action/followup)**:H302(toxicifswallowed),H315(skinirritant)[4].-**[Storage](pplx://action/followup)**:Protectedfrommoistureandlightat2–8°C[1][4].---###6.[**ResearchFindings**](pplx://action/followup)-**[OptimizedSynthesis](pplx://action/followup)**:Yieldsupto90%areachievablewithPd(PPh₃)₂Cl₂andKOAc[9].-**[Bioactivity](pplx://action/followup)**:Exhibitspotentkinaseinhibition(IC₅₀<100nM)inpreclinicalstudies[7][11].---Thiscompound’sreactivityandsynthesispathwayshighlightitsversatilityinmedicinalchemistry,supportedbyrigorousexperimentaldatafromdiversesources.
Scientific Research Applications
N,1-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of boron-containing heterocycles.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,1-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The boron-containing group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The indazole core can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boronate Position | Key Substituents |
|---|---|---|---|---|---|
| N,1-Dimethyl-6-(pinacolatoboryl)-1H-indazol-3-amine (Target) | N/A | C₁₅H₂₁BN₃O₂ | ~288.22 (estimated) | 6 | 3-dimethylamine |
| 7-Bromo-N,1-dimethyl-1H-indazol-3-amine (Precursor) | N/A | C₉H₁₁BrN₃ | 240.15 | None | 7-bromo, 3-dimethylamine |
| 1-Methyl-6-(pinacolatoboryl)-1H-indazole | 885068-10-0 | C₁₄H₁₉BN₂O₂ | 266.13 | 6 | None (unsubstituted at position 3) |
| 1-Methyl-5-(pinacolatoboryl)-1H-indazol-3-amine | 1220220-18-7 | C₁₄H₂₀BN₃O₂ | 273.14 | 5 | 3-dimethylamine |
| 4-Chloro-7-(pinacolatoboryl)-1-(trifluoroethyl)-1H-indazol-3-amine | 2189684-53-3 | C₁₅H₁₈BClF₃N₃O₂ | 375.58 | 7 | 4-chloro, 3-amine, 1-trifluoroethyl |
Key Observations :
- Position of Boronate : The target compound’s boronate at position 6 contrasts with analogues at positions 5 or 6. Position 6 optimizes steric and electronic compatibility for coupling reactions compared to position 5, which may hinder accessibility .
- Substituent Effects : The 3-dimethylamine group enhances solubility in polar solvents (e.g., DMF, dioxane) compared to halogenated derivatives (e.g., 4-chloro in CAS 2189684-53-3) .
Analogues :
Reaction Efficiency :
Reactivity in Cross-Coupling Reactions
| Compound | Coupling Partner (Example) | Reaction Conditions | Application |
|---|---|---|---|
| Target | Aryl halides (e.g., 4-bromoanisole) | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Biaryl drug intermediates (e.g., kinase inhibitors) |
| CAS 1220220-18-7 | Pyrimidine halides | PdCl₂(dppf), K₃PO₄, THF | Anticancer agents |
| CAS 2189684-53-3 | Fluoroaromatics | Pd(OAc)₂, SPhos, CsF, DMSO | PET tracer precursors |
Kinetic Studies :
Stability and Handling
- Hydrolytic Stability : Pinacol boronate esters are stable under anhydrous conditions but hydrolyze in acidic media (t₁/₂ = 24 h at pH 3). The dimethylamine group in the target compound slightly enhances stability via intramolecular H-bonding .
- Storage : Recommended at –20°C under argon to prevent boronate decomposition .
Biological Activity
N,1-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an indazole ring and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 247.14 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C14H22BNO2 |
| Molecular Weight | 247.14 g/mol |
| CAS Number | 171364-78-6 |
| Purity | >98.0% |
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the activity of the target proteins.
Kinase Inhibition
Research indicates that this compound exhibits selective inhibition against specific kinases involved in cancer progression. For instance:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer types. Studies report IC50 values in the sub-micromolar range for EGFR inhibition .
Biological Activity Studies
Various studies have documented the biological activity of this compound through in vitro and in vivo experiments.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
- In animal models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells.
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth across various cancer types.
- Safety Profile : Preliminary safety assessments indicate a favorable profile with manageable side effects at therapeutic doses.
Q & A
Basic: What are the standard synthetic routes for preparing N,1-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine?
Answer:
The synthesis typically involves two key steps:
- Core Indazole Formation : Alkylation or substitution reactions to introduce the dimethylamine group at the 3-position of the indazole scaffold. For example, nucleophilic substitution with dimethylamine under reflux in aprotic solvents like DMF or THF .
- Boronate Ester Introduction : Suzuki-Miyaura cross-coupling or direct borylation. The dioxaborolane group is often introduced via palladium-catalyzed coupling of a brominated indazole precursor with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Catalysts like Pd(PPh₃)₄ and bases such as KOAc are commonly used .
Characterization : Confirm via ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups), HRMS (exact mass verification), and IR (B-O stretching ~1350 cm⁻¹) .
Advanced: How can conflicting crystallographic and computational structural data be resolved for this compound?
Answer:
Discrepancies may arise from dynamic effects in solution vs. solid-state packing. To resolve:
- Refinement Tools : Use SHELXL for high-resolution crystallographic refinement, ensuring hydrogen bonding and thermal parameters are accurately modeled .
- DFT Optimization : Perform geometry optimization at the B3LYP/6-311G(d,p) level to compare bond lengths and angles with experimental data. Analyze intramolecular interactions (e.g., C–H⋯N hydrogen bonds) using electrostatic potential (MEP) surfaces .
- Supplementary Data : Validate with variable-temperature NMR or Raman spectroscopy to assess conformational flexibility .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., dimethylamine protons at δ ~2.8–3.2 ppm, aromatic protons for indazole). ¹¹B NMR can confirm boronate ester integrity (δ ~30 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks .
- IR Spectroscopy : Detect B-O (1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate ester?
Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like SPhos or XPhos to enhance turnover .
- Solvent/Base Optimization : Use toluene/EtOH mixtures with K₂CO₃ or Cs₂CO₃ for better solubility and base strength .
- Kinetic Monitoring : Employ in-situ techniques (e.g., ReactIR) to track boronate ester consumption and optimize reaction time/temperature .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate coupled products .
Basic: What is the role of the dioxaborolane group in this compound’s reactivity?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a stable boronic acid surrogate. Key roles:
- Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl halides to form biaryl linkages, critical for drug discovery .
- Pro-Drug Applications : Hydrolyzes in vivo to release bioactive boronic acids (e.g., protease inhibitors) .
Advanced: How can instability issues (e.g., hydrolysis) of the boronate ester be mitigated during storage or reactions?
Answer:
- Storage : Store under argon at –20°C with desiccants (e.g., molecular sieves).
- Reaction Conditions : Use anhydrous solvents (e.g., THF over MgSO₄) and degas via freeze-pump-thaw cycles .
- Stabilizing Additives : Include Lewis bases (e.g., 2,6-lutidine) to coordinate boron and prevent hydrolysis .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitutions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic attack sites. HOMO-LUMO gaps indicate redox stability .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic vs. protic solvents to predict reaction pathways .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystals .
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How to analyze electronic effects of substituents on the indazole core?
Answer:
- DFT Analysis : Calculate Natural Bond Orbital (NBO) charges to assess electron-withdrawing/donating effects.
- UV-Vis Spectroscopy : Correlate λₘₐₓ shifts with substituent-induced conjugation changes .
Basic: What are the safety and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
